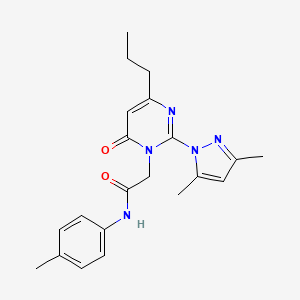
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound, notable for its unique structure comprising several functional groups. It serves as an interesting molecule in synthetic organic chemistry, pharmaceutical chemistry, and potentially other scientific fields due to its structural diversity and reactive potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps:
Formation of 3,4-dihydroisoquinoline: : Starting from benzylamine and acrylonitrile, cyclization leads to the formation of the dihydroisoquinoline ring.
Azetidine Ring Formation: : Reacting the dihydroisoquinoline with an epoxide or appropriate halide under basic conditions to form the azetidine ring.
Ethanone Derivative Formation: : Coupling the azetidine intermediate with a pyrrole derivative, often via a nucleophilic substitution or condensation reaction.
Industrial Production Methods
In an industrial setting, the production would likely be optimized for scale, involving continuous flow chemistry techniques, catalytic systems to ensure higher yields, and the usage of solvents and conditions that promote efficient product separation and purification.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can participate in various chemical reactions:
Oxidation: : Oxidizing agents like PCC or DMP can potentially convert secondary amines to their corresponding oximes or nitroso derivatives.
Reduction: : Hydrogenation or hydride transfer reagents can reduce the azetidine ring or the pyrrole ring.
Substitution: : Electrophilic or nucleophilic substitution at the pyrrole ring or the ethanone group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, PCC, DMP.
Reduction: : Catalytic hydrogenation (Pd/C), Lithium aluminum hydride.
Substitution: : Sodium hydride, Halogenated reagents, Grignard reagents.
Major Products Formed
Oxidation: : Oximes, nitroso compounds.
Reduction: : Amine derivatives.
Substitution: : Varies based on the nucleophile/electrophile used but can lead to substituted ethanone derivatives or pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, the compound serves as a precursor to more complex molecules, owing to its multi-functional groups that can be manipulated for creating diverse chemical entities.
Biology and Medicine
The structural features of the compound might present biological activity, making it a candidate for pharmaceutical research, particularly in the realm of central nervous system agents or anticancer compounds.
Industry
Mécanisme D'action
Understanding the mechanism of action for 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone requires insight into its interaction with biological targets.
Molecular Targets: : Enzymes involved in neurotransmitter synthesis or receptors in the CNS could be potential targets.
Pathways: : Interaction with neuronal receptors or enzyme inhibition pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-phenylethanone
1-(3-(2H-Isoquinolin-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
Uniqueness
The unique arrangement of the azetidine, pyrrole, and dihydroisoquinoline moieties provides a distinctive scaffold for biological activity, compared to other similar compounds which might lack one or more of these groups.
By exploring the preparation, reactions, applications, mechanisms, and comparative aspects of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, we see the intricate dance of synthetic chemistry and potential real-world applications making this compound a subject of scientific intrigue.
Propriétés
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(14-19-8-3-4-9-19)21-12-17(13-21)20-10-7-15-5-1-2-6-16(15)11-20/h1-6,8-9,17H,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXGSPWIQQSGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CN4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2951866.png)


![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2951870.png)

![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2951874.png)
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2951875.png)

![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2951878.png)
![4-(benzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2951879.png)
![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2951881.png)
